molecular formula C15H10ClN3O2 B254352 5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

Cat. No. B254352
M. Wt: 299.71 g/mol
InChI Key: PRFYLIKMSQTUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and has been found to have a range of biochemical and physiological effects. In We will also discuss the various future directions for research on this compound.

Mechanism of Action

The mechanism of action of CP-690,550 involves its binding to a specific receptor on T cells, known as the Janus kinase (JAK) receptor. This binding inhibits the function of the JAK-STAT signaling pathway, which is critical for the activation and proliferation of T cells. By inhibiting this pathway, CP-690,550 reduces the activity of T cells, which in turn reduces the immune response. This mechanism of action has been well-studied and has been shown to be effective in various animal models of autoimmune diseases.
Biochemical and physiological effects:
In addition to its immunosuppressive effects, CP-690,550 has been found to have other biochemical and physiological effects. For example, CP-690,550 has been shown to inhibit the production of certain cytokines, which are signaling molecules involved in the immune response. CP-690,550 has also been found to reduce the activity of B cells, which are another type of immune cell. These effects have been observed in both animal models and human clinical trials.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments. Firstly, it has a well-defined mechanism of action, which makes it a useful tool for studying the immune response. Secondly, it has been extensively studied and has a large body of literature supporting its use in various experimental settings. However, there are also limitations to the use of CP-690,550 in lab experiments. For example, its immunosuppressive effects may make it difficult to interpret certain experimental results, particularly those involving the immune system. Additionally, CP-690,550 has been found to have some off-target effects, which may complicate its use in certain experimental settings.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is in the development of new compounds that target the JAK-STAT pathway, but with improved selectivity and reduced off-target effects. Another area of interest is in the use of CP-690,550 in combination with other immunosuppressive agents, such as corticosteroids, to improve the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of CP-690,550 in other areas, such as cancer immunotherapy and transplantation. As research in these areas continues, it is likely that new applications for CP-690,550 will be discovered.

Synthesis Methods

CP-690,550 is a synthetic compound that is produced through a multi-step process. The starting materials for the synthesis include 4-chloroaniline, 4-cyanopyridine, and 2-bromoacetyl chloride. These materials are then subjected to a series of reactions, including a condensation reaction, a cyclization reaction, and a coupling reaction, to produce the final product, CP-690,550. The synthesis method for CP-690,550 has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

CP-690,550 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where CP-690,550 has been found to have immunosuppressive effects. Specifically, CP-690,550 has been shown to inhibit the function of T cells, which play a key role in the immune response. This makes CP-690,550 a potential candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

properties

Product Name

5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H10ClN3O2/c16-11-3-1-10(2-4-11)14-9-13(19-21-14)15(20)18-12-5-7-17-8-6-12/h1-9H,(H,17,18,20)

InChI Key

PRFYLIKMSQTUOK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl

Origin of Product

United States

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